molecular formula C7H14Br2 B2394890 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane CAS No. 14924-49-3

1-Bromo-2-(bromomethyl)-3,3-dimethylbutane

Cat. No. B2394890
CAS RN: 14924-49-3
M. Wt: 257.997
InChI Key: MYFVKCDXYJZKJS-UHFFFAOYSA-N
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Description

Brominated compounds, such as 1-bromo-2-(bromomethyl)benzene , are typically used in organic synthesis. They often serve as intermediates in the preparation of other compounds .


Synthesis Analysis

The synthesis of brominated compounds can vary greatly depending on the specific compound. For example, bromoacetone is prepared by combining bromine and acetone, with catalytic acid .


Molecular Structure Analysis

The molecular structure of a brominated compound can be determined using various techniques, including NMR and X-ray crystallography .


Chemical Reactions Analysis

Brominated compounds can undergo a variety of reactions. For instance, 2-bromo-2-methylpropane can undergo a reaction known as an E2 mechanism, which is a type of elimination reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary greatly. For example, 1-bromo-2-methylpropane has a molecular weight of 137.018 .

Scientific Research Applications

Supercritical Fluid Chromatography-Microwave-Induced Plasma Mass Spectrometry (SFC-MIP-MS)

1-Bromo-2-(bromomethyl)-3,3-dimethylbutane serves as a test compound in the determination of halogenated hydrocarbons at trace levels using SFC-MIP-MS. This analytical technique combines supercritical fluid chromatography (SFC) with microwave-induced plasma mass spectrometry (MIP-MS). Researchers can detect and quantify halogenated compounds with high sensitivity and selectivity using this method .

Selective Sensing of Copper (II) Ions

Dynamic phosphorescence quenching of 1-bromo-2-(bromomethyl)-3,3-dimethylbutane (without deoxygenation) has been employed for selective sensing of Cu (II) ions at nanogram levels. The compound exhibits specific interactions with copper ions, making it a promising candidate for chemical sensors or environmental monitoring .

Mechanism of Action

The mechanism of action of brominated compounds can vary greatly depending on the specific compound and the reaction it’s involved in. For example, in the E2 mechanism mentioned above, the reaction rate depends on the concentration of both the substrate and the base .

Safety and Hazards

Brominated compounds can pose various safety hazards. For example, bromobenzene can cause severe skin burns and eye damage, and it’s toxic if inhaled .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Br2/c1-7(2,3)6(4-8)5-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFVKCDXYJZKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(bromomethyl)-3,3-dimethylbutane

CAS RN

14924-49-3
Record name 1-bromo-2-(bromomethyl)-3,3-dimethylbutane
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